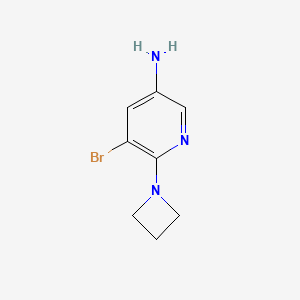
Methyl (2R,6S)-4-Boc-6-(hydroxymethyl)morpholine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves the reaction of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with formaldehyde under basic conditions, followed by esterification . The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate.
Reduction: Formation of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of enzyme inhibitors .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry
In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals .
Mécanisme D'action
The mechanism of action of (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the ester groups can participate in esterification reactions, modifying the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,6S)-4-tert-Butyl 2-methyl 6-(carboxymethyl)morpholine-2,4-dicarboxylate
- (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-diol
- (2R,6S)-4-tert-Butyl 2-methyl 6-(methoxymethyl)morpholine-2,4-dicarboxylate
Uniqueness
What sets (2R,6S)-4-tert-Butyl 2-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides versatility in forming hydrogen bonds, while the ester groups offer opportunities for esterification and other reactions .
Propriétés
Formule moléculaire |
C12H21NO6 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
4-O-tert-butyl 2-O-methyl 6-(hydroxymethyl)morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-5-8(7-14)18-9(6-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 |
Clé InChI |
QLSZIUDKMLYFGR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(OC(C1)C(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


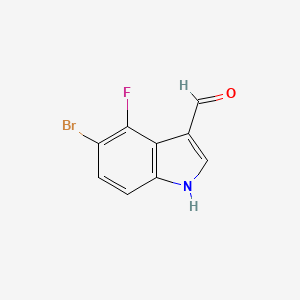
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
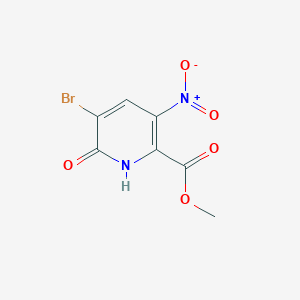
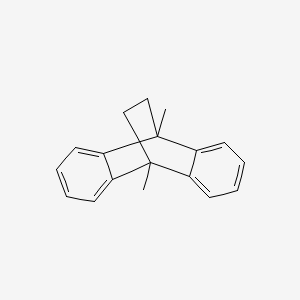
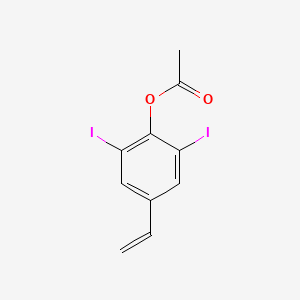
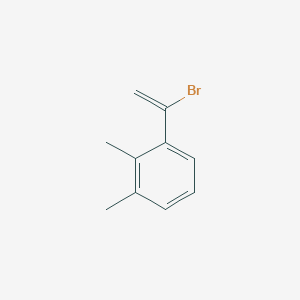
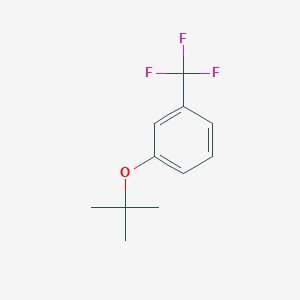
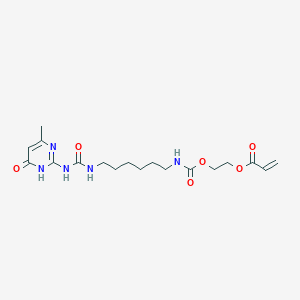
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)

![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
